molecular formula C11H20BN3O6 B12900483 N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide CAS No. 915283-85-1

N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide

Cat. No.: B12900483
CAS No.: 915283-85-1
M. Wt: 301.11 g/mol
InChI Key: VJFUTOVEXUGIGX-IENPIDJESA-N
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Description

N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide is a compound with the chemical formula C₁₁H₂₀BN₃O₆. This compound is part of a group of stereoisomers and is known for its unique structure that includes a boron-containing pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide typically involves the use of boron reagents in Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The general process involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups transferred from boron to palladium .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to ensure high yield and purity. This includes selecting appropriate boron reagents and catalysts, as well as controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boron-containing alcohols .

Scientific Research Applications

N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival. The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide is unique due to its specific boron-containing structure, which imparts distinct chemical and biological properties. Its ability to inhibit key bacterial enzymes makes it a promising candidate for further research and development in the field of antibacterial agents .

Properties

CAS No.

915283-85-1

Molecular Formula

C11H20BN3O6

Molecular Weight

301.11 g/mol

IUPAC Name

[1-[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C11H20BN3O6/c1-7(17)14-8(6-16)11(19)13-5-10(18)15-4-2-3-9(15)12(20)21/h8-9,16,20-21H,2-6H2,1H3,(H,13,19)(H,14,17)/t8-,9?/m0/s1

InChI Key

VJFUTOVEXUGIGX-IENPIDJESA-N

Isomeric SMILES

B(C1CCCN1C(=O)CNC(=O)[C@H](CO)NC(=O)C)(O)O

Canonical SMILES

B(C1CCCN1C(=O)CNC(=O)C(CO)NC(=O)C)(O)O

Origin of Product

United States

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